molecular formula C14H12ClIN2O4 B11947070 Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate CAS No. 853349-33-4

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11947070
CAS No.: 853349-33-4
M. Wt: 434.61 g/mol
InChI Key: VTKVMJOASCBFDW-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and iodo groups, as well as two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Acids or Bases: For ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce carboxylic acids .

Scientific Research Applications

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The chloro, methyl, and iodo groups, along with the ester functionalities, contribute to its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

CAS No.

853349-33-4

Molecular Formula

C14H12ClIN2O4

Molecular Weight

434.61 g/mol

IUPAC Name

dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate

InChI

InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3

InChI Key

VTKVMJOASCBFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I

Origin of Product

United States

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